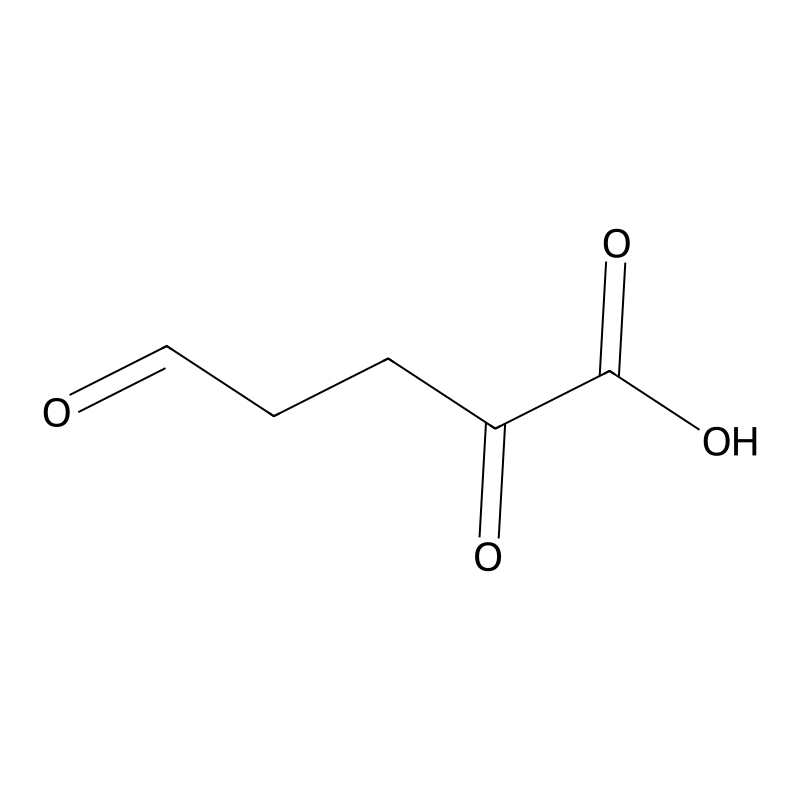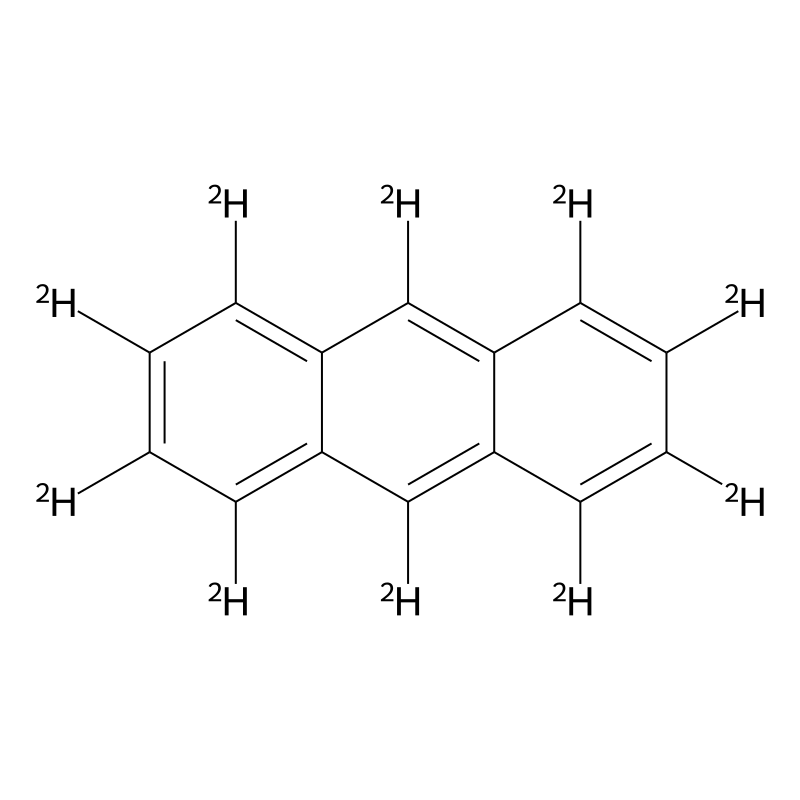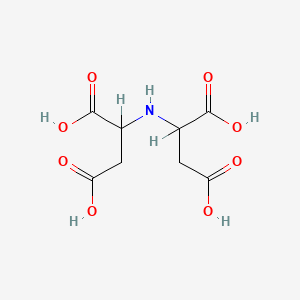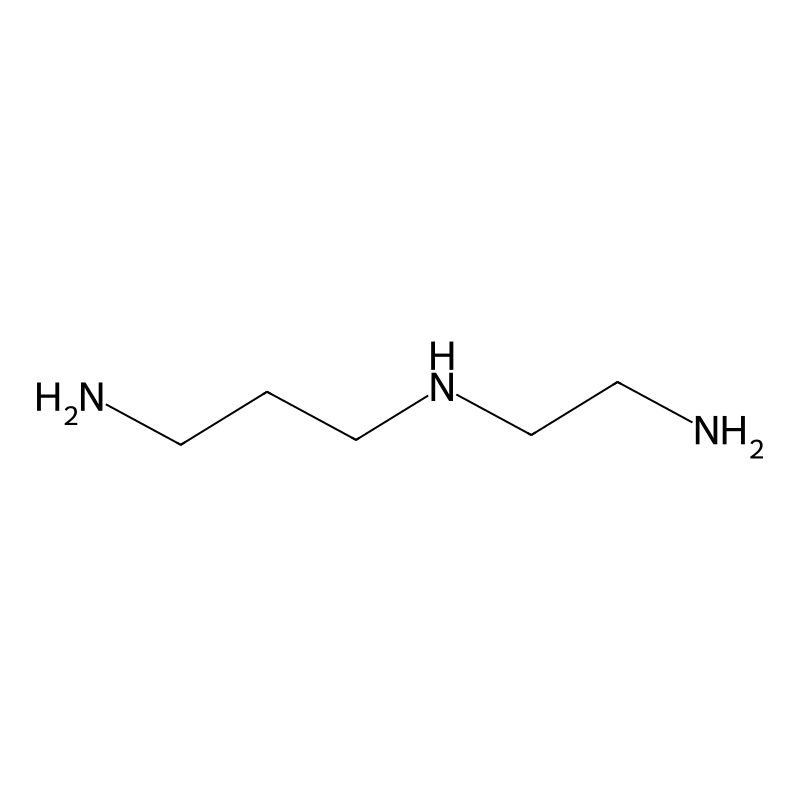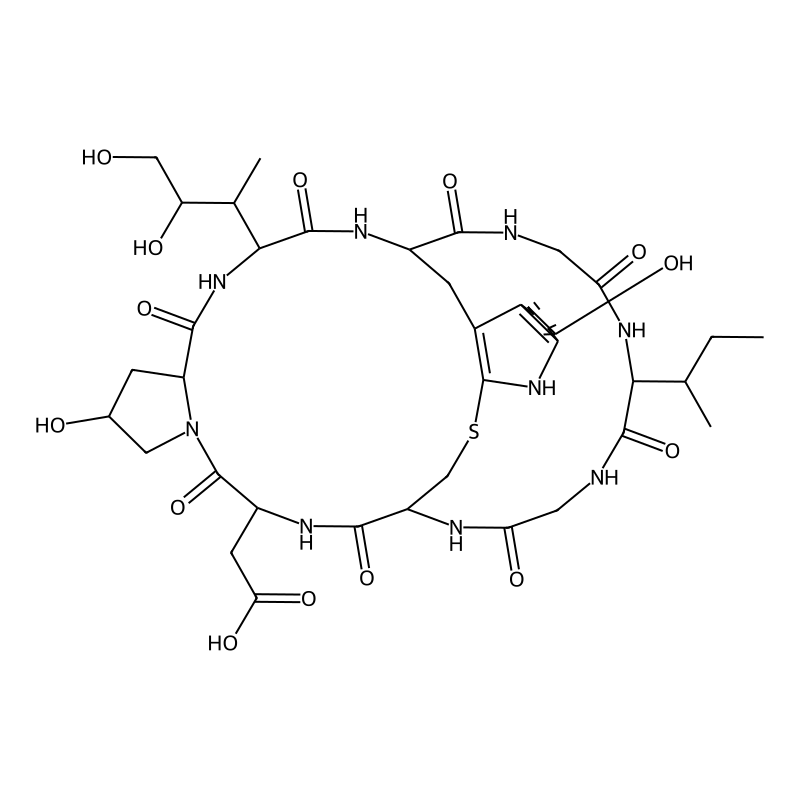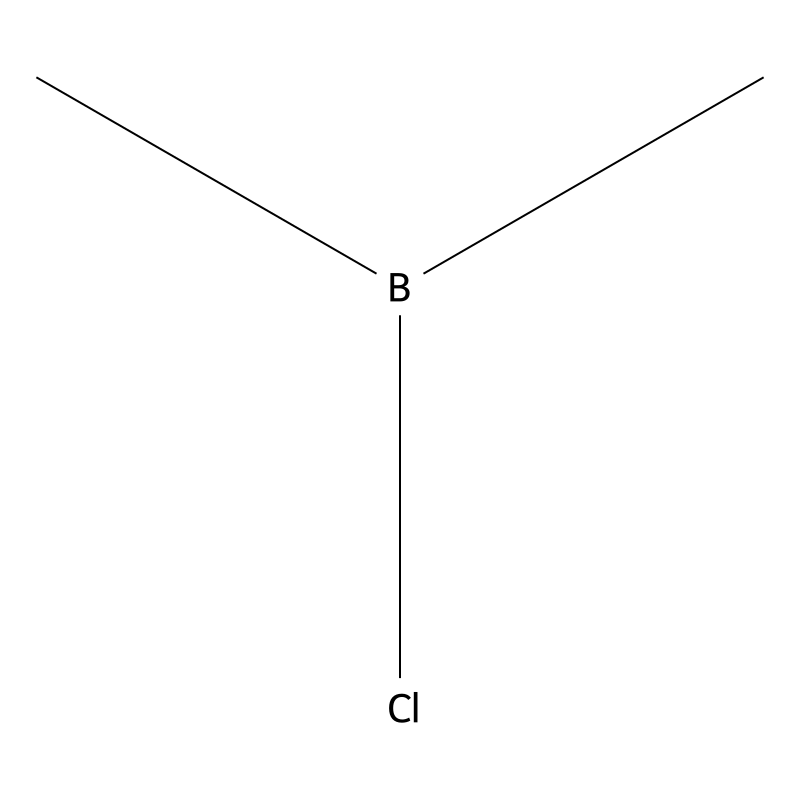1-Bromo-2-(2-methoxyethoxy)-2-methylpropane

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to yield alkenes.
- Oxidation and Reduction: Although less common for this specific compound, it can participate in oxidation and reduction reactions depending on the reaction conditions.
Several methods exist for synthesizing 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane:
- Reaction with Phosphorus Tribromide: A common method involves reacting isobutanol with phosphorus tribromide under controlled conditions to yield the desired product.
- Procedure: In a typical synthesis, isobutanol is mixed with phosphorus tribromide in an inert atmosphere. The mixture is stirred and allowed to react at room temperature before being heated to facilitate bromination. After cooling, the product is extracted using organic solvents.
1-Bromo-2-(2-methoxyethoxy)-2-methylpropane has various applications:
- Synthetic Chemistry: It serves as a reagent for synthesizing more complex organic molecules, particularly useful for forming carbon-carbon and carbon-oxygen bonds.
- Pharmaceutical Research: This compound acts as an intermediate in drug synthesis, aiding in the development of new pharmaceuticals.
- Material Science: It is utilized in preparing specialized materials, including polymers and resins, due to its ability to introduce functional groups into polymer backbones .
While specific interaction studies focusing solely on 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane are scarce, research on similar compounds suggests that they may interact with various biological targets. These interactions could influence biochemical pathways relevant to drug development and material science applications. Further studies would be necessary to elucidate its specific interactions and effects within biological systems.
Several compounds share structural similarities with 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-methylpropane | C₄H₉Br | Used as a synthetic reagent; simpler structure |
| 1-Bromo-2-(2-methoxyethoxy)ethane | C₅H₁₁BrO₂ | Contains two ether groups; more complex |
| 1-Bromo-2-methoxypropane | C₄H₉BrO | Lacks the additional ethoxy group; simpler |
| 1-Bromo-3,6-dioxaheptane | C₈H₁₅BrO₂ | Contains a heptane backbone; used in diverse syntheses |
The uniqueness of 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane lies in its specific combination of functional groups and its utility in both synthetic chemistry and material science applications .


